3-(3-Fluoro-4-methoxyphenyl)-1-propene
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then undergo further reactions to introduce the propene chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-1-propene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biological processes, such as enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: This compound shares the same fluorine and methoxy substituents but differs in the presence of an acetophenone group instead of a propene chain.
3-Fluoro-4-methoxyphenylboronic acid: Another related compound with similar substituents but a boronic acid group.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups enhances its stability and potential for diverse chemical transformations compared to similar compounds .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPPOZGBOWCXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374594 | |
Record name | 4-allyl-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222422-50-6 | |
Record name | 4-allyl-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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